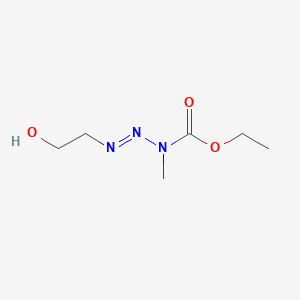
Ethyl N-(2-hydroxyethyldiazenyl)-N-methylcarbamate
Cat. No. B056753
M. Wt: 175.19 g/mol
InChI Key: SKTSRPYOEYXHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04923970
Procedure details


6a. A solution of triphenylphosphine (2.83 g, 1.08×10-2 mol) and 3-carboethoxy-1-(2-hydroxyethyl)-3-methyltriazene, 5a. (1.89 g, 1.08×10-2 mol) in 25 mL of carbon tetrachloride (dried over 3A molecular sieves) was refluxed overnight under nitrogen. The reaction mixture was cooled to room temperature and diluted with pentane (100 mL). After standing at 10° C. for four hours, the reaction mixture was filtered through a pad of Celite to remove precipitated triphenylphosphine oxide. The filtrate was concentrated on a rotary evaporator at 22° C., redissolved in a minimum amount of ether and chromatographed on a column of 40 g of Silica Gel 60 packed in 1:10 ether-pentane and eluted with 200 mL each of 10%, 20% and 30% ether in pentane. The first 200 mL of eluent contained 1.4 g of a yellow oil. Distillation of that oil at reduced pressure with a short path distillation apparatus produced 1.22 g (6:30×10-3 mol, 58.3%) of the desired compound, 3-carboethoxy-(2-chloroethyl)-3-methyltriazene, 6a:bp 60°-62° C. (0.003 mm); IR (CCl4) 2990, 2970, 1730, 1155, 990 cm10-1 ; UV (CH3CN) λ max 2333 (log ε 4.19); 1H NMR 9CDCl3, Me4Si) δ 1.39 (0-CH2CH3,t,J=7 Hz), 3.28 (NCH3,s), 3.88 (Cl-CH2,t,J=6 Hz), 4.12 (CH2CH-N.t,J=6Hz), 4.39 (0--CH2CH3,q,J=7 Hz); proton decoupled 13C NMR (CDCl3, Me4Si) δ 14.47 (0--CH2CH3), 29.76 (N--CH3), 41.92 (Cl--CH2), 62.50 (CH2 --N), 63.17 (0--CH2CH3), 154.27 (C50 0); (1H and 13C NMR assignments made via 13C -APT and 2D-heteronuclear correlated spectrum (2D-COSY) experiments); exact mass calcd m/z for C6H12N23O2Cl 193.0618, found 193.0629 (by EI).

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([N:25]([CH3:31])[N:26]=[N:27][CH2:28][CH2:29]O)([O:22][CH2:23][CH3:24])=[O:21].C(Cl)(Cl)(Cl)[Cl:33]>CCCCC>[C:20]([N:25]([CH3:31])[N:26]=[N:27][CH2:28][CH2:29][Cl:33])([O:22][CH2:23][CH3:24])=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)N(N=NCCO)C
|
Step Three
[Compound]
|
Name
|
5a
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated triphenylphosphine oxide
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated on a rotary evaporator at 22° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in a minimum amount of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a column of 40 g of Silica Gel 60
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 200 mL each of 10%, 20% and 30% ether in pentane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of that oil at reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
with a short path distillation apparatus
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC)N(N=NCCCl)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
